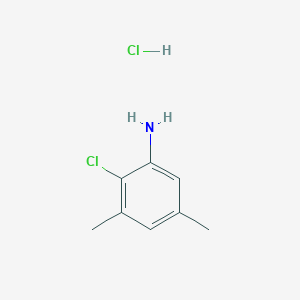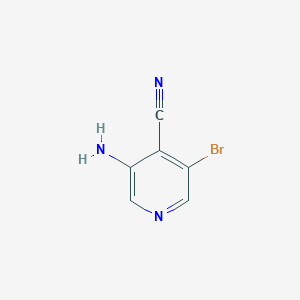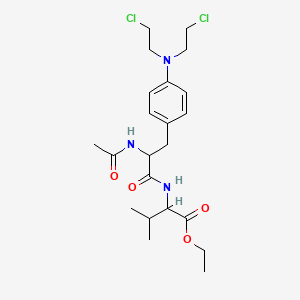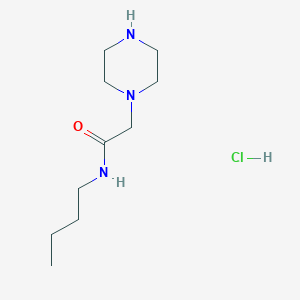
2-Chloro-3,5-dimethylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-3,5-二甲基苯胺盐酸盐是一种有机化合物,属于苯胺类。其特征在于苯环上存在一个氯基和两个甲基,以及一个被质子化的胺基形成盐酸盐。由于其独特的化学性质,该化合物常用于各种化学合成和工业应用。
准备方法
合成路线和反应条件: 2-氯-3,5-二甲基苯胺盐酸盐的合成通常涉及3,5-二甲基苯胺的氯化。这可以通过亲电芳香取代实现,其中氯气在如三氯化铁等催化剂的存在下被引入。反应在受控条件下进行,以确保在苯环上的所需位置进行选择性氯化。
工业生产方法: 在工业规模上,2-氯-3,5-二甲基苯胺盐酸盐的生产可能涉及连续流动过程,以提高效率和产量。先进的催化体系和优化的反应条件可确保最终产品的高纯度和一致性。
反应类型:
氧化: 2-氯-3,5-二甲基苯胺盐酸盐可以发生氧化反应,形成相应的亚硝基或硝基衍生物。
还原: 该化合物可以被还原,形成各种胺衍生物。
取代: 它可以参与亲核取代反应,其中氯基被其他亲核试剂取代。
常用试剂和条件:
氧化: 在酸性或碱性条件下,可以使用高锰酸钾或过氧化氢等试剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 在合适的溶剂和催化剂的存在下,可以使用氢氧根离子或胺等亲核试剂。
主要形成的产物:
氧化: 形成亚硝基或硝基衍生物。
还原: 形成各种胺衍生物。
取代: 形成取代的苯胺衍生物。
科学研究应用
2-氯-3,5-二甲基苯胺盐酸盐在科学研究中具有广泛的应用范围:
化学: 用作合成染料、颜料和其他有机化合物的中间体。
生物学: 用于研究酶抑制和蛋白质相互作用。
医学: 研究其在开发药物化合物中的潜在用途。
工业: 用于生产农用化学品、聚合物和其他工业化学品。
作用机制
2-氯-3,5-二甲基苯胺盐酸盐的作用机制涉及其与各种分子靶标的相互作用。苯环上的氯基和甲基影响其反应性和对特定酶和受体的结合亲和力。根据其使用的环境,该化合物可以充当某些生化途径的抑制剂或激活剂。
类似化合物:
- 2-氯苯胺
- 3,5-二甲基苯胺
- 2,4-二氯苯胺
比较: 2-氯-3,5-二甲基苯胺盐酸盐由于同时存在氯基和甲基,使其具有与类似物相比独特的化学性质。这些取代基的组合增强了其在各种化学反应中的反应性和特异性,使其成为研究和工业应用中宝贵的化合物。
相似化合物的比较
- 2-Chloroaniline
- 3,5-Dimethylaniline
- 2,4-Dichloroaniline
Comparison: 2-Chloro-3,5-dimethylaniline hydrochloride is unique due to the presence of both chloro and methyl groups, which confer distinct chemical properties compared to its analogs. The combination of these substituents enhances its reactivity and specificity in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C8H11Cl2N |
|---|---|
分子量 |
192.08 g/mol |
IUPAC 名称 |
2-chloro-3,5-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4H,10H2,1-2H3;1H |
InChI 键 |
BKNSTOVRTVDVJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)N)Cl)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)








![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)
![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)
